2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a phenylamino group and an oxoethyl ester, making it a molecule of interest for various synthetic and application studies.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene nucleus plays a vital role in the biological activity of these compounds . The interaction of the compound with its targets likely leads to changes at the molecular level, resulting in the observed pharmacological effects.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The compound’s water solubility of 8241g/L at 25 ºC suggests that it may have good bioavailability.
Result of Action
Given the broad range of pharmacological properties exhibited by thiophene-based analogs, it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects .
Action Environment
It is known that the compound is stable under normal conditions and can decompose in humid air . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-methylthiophene-2-carboxylic acid with 2-oxo-2-(phenylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically requires refluxing the reactants in an inert solvent like dichloromethane or toluene under anhydrous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenylamino derivatives .
Scientific Research Applications
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of other thiophene-based compounds used as corrosion inhibitors and metal complexing agents.
Comparison with Similar Compounds
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-7-8-19-13(10)14(17)18-9-12(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAXBSHRMHTTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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